molecular formula C20H13F2NO3 B4182960 2,6-difluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

2,6-difluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Cat. No. B4182960
M. Wt: 353.3 g/mol
InChI Key: NERRXXCJDUBBQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from basic chemical precursors to achieve high specificity and yield. For instance, the synthesis of a complex PET agent for imaging B-Raf(V600E) in cancers was achieved from 2,6-difluorobenzoic acid, showcasing the intricate steps necessary for the synthesis of difluoro-benzamide derivatives (Wang et al., 2013). This process underlines the chemical versatility and potential for the synthesis of closely related compounds to 2,6-difluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography, revealing detailed insights into their atomic arrangement and molecular conformation. For instance, a study on closely related benzamide compounds highlighted their molecular conformations and modes of supramolecular aggregation (Sagar et al., 2018). Such detailed structural analyses are crucial for understanding the reactivity and interaction mechanisms of the target compound.

Chemical Reactions and Properties

Chemical reactions involving furan derivatives and benzamides highlight the reactivity of these compounds under various conditions. Photoaddition reactions of arenecarbothioamides with 2-methoxyfuran, for example, have demonstrated the utility of furan derivatives as building blocks in synthetic chemistry, leading to the formation of arene-fused aminobenzoates (Oda et al., 1997). These reactions are indicative of the chemical properties that could be expected from 2,6-difluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide.

Physical Properties Analysis

The physical properties of benzamide and furan derivatives, such as solubility, melting point, and crystal structure, are often determined through empirical research. For example, the crystal structure and solubility of benzamide derivatives provide insights into their interaction with other compounds and their potential utility in various applications (Jankowski et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemicals, are crucial for the application of benzamide and furan compounds. Research into the synthesis and properties of polyimides from related diamines showcases the thermal stability and solubility, which are essential attributes for materials science applications (Rafiee & Mohagheghnezhad, 2018).

properties

IUPAC Name

2,6-difluoro-N-(2-methoxydibenzofuran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2NO3/c1-25-18-9-12-11-5-2-3-8-16(11)26-17(12)10-15(18)23-20(24)19-13(21)6-4-7-14(19)22/h2-10H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERRXXCJDUBBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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